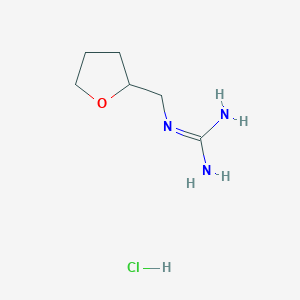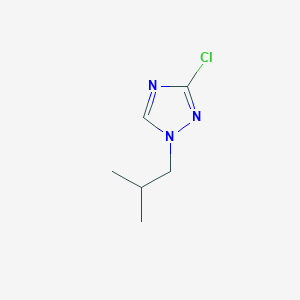
4-Methoxy-1-methyl-butylamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Kinetics and Reaction Mechanisms
- The kinetics of reactions involving similar compounds like 4-methoxy derivatives have been extensively studied. For instance, Hasegawa (1984) investigated the kinetics of formation and decomposition of an intermediate complex in the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine in dimethyl sulphoxide, providing insights into the reaction mechanisms of similar methoxy compounds (Hasegawa, 1984).
Synthesis Processes
- The synthesis of compounds related to 4-methoxy derivatives, like 4-Hydroxy-3-methoxy benzylamine hydrochloride, has been explored by Li Yong-xin (2012). This study included processes such as oximation, reduction, and salification, offering a framework for the synthesis of similar methoxy-based compounds (Li Yong-xin, 2012).
Influence on Catalytic and Chemical Processes
- Studies like the one by Bacon et al. (2013) have shown how 4-substituted benzylidene t-butylamine N-oxides, which are structurally similar to 4-Methoxy-1-methyl-butylamine hydrochloride, influence catalytic processes in various solvents. These findings can be applicable in understanding the behavior of 4-Methoxy derivatives in similar chemical environments (Bacon, Acree, Neubert, & Laskos, 2013).
Role in Pharmacology and Medicine
- Although directly related research on this compound in pharmacology is scarce, studies on analogous compounds provide a basis for understanding its potential applications. For instance, Lamirault and Simon (2001) explored the effects of a 5-HT4 receptors agonist that shares structural similarities with methoxy-based compounds, highlighting possible applications in cognitive and neurological therapies (Lamirault & Simon, 2001).
Photochemical and Oxidation Studies
- The role of methoxyradicals, which are chemically related to this compound, in photochemical oxidations has been investigated by Ledwith et al. (1971). This research provides insights into the behavior of methoxy compounds under various chemical reactions, which can be extrapolated to 4-Methoxy derivatives (Ledwith, Russell, & Sutcliffe, 1971).
Propiedades
IUPAC Name |
5-methoxypentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(7)4-3-5-8-2;/h6H,3-5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKCLWNLXFRYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole](/img/structure/B1412635.png)

![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)





